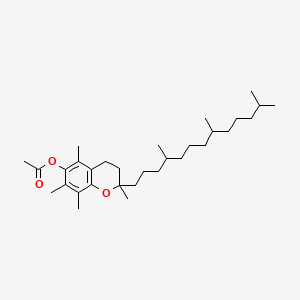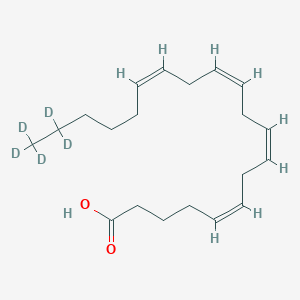
Arachidonic acid-d5
概要
説明
アラキドン酸-d5は、多価不飽和オメガ-6脂肪酸であるアラキドン酸の重水素化形態です。重水素原子は分子中の5つの水素原子を置き換えており、質量分析法における内部標準として役立ちます。 アラキドン酸自体は、細胞膜の重要な成分であり、プロスタグランジン、トロンボキサン、ロイコトリエンなどの生物活性脂質メディエーターの前駆体です .
準備方法
合成経路と反応条件: アラキドン酸-d5は、重水素ガスを使用してアラキドン酸を水素化することにより合成できます。このプロセスでは、制御された条件下で水素原子を重水素原子に選択的に置換します。 反応は通常、炭素上のパラジウムなどの触媒を必要とし、酸化を防ぐために不活性雰囲気下で行われます .
工業生産方法: アラキドン酸-d5の工業生産には、大規模な水素化プロセスが含まれます。重水素ガスを、アラキドン酸と適切な触媒を含む反応器に導入します。 反応条件(温度と圧力など)は、重水素化生成物の高収率と純度を達成するために最適化されています .
化学反応の分析
反応の種類: アラキドン酸-d5は、重水素化されていない対応物と同様に、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: シクロオキシゲナーゼやリポキシゲナーゼなどの酵素によって触媒され、プロスタグランジン、トロンボキサン、ロイコトリエンが生成されます.
還元: 分子中の二重結合に水素原子を付加するプロセスです。
置換: 特定の条件下では、重水素原子を他の官能基で置き換えることができます。
一般的な試薬と条件:
酸化: シクロオキシゲナーゼやリポキシゲナーゼなどの酵素と、分子状酸素。
還元: 炭素上のパラジウムなどの金属触媒の存在下での水素ガス。
置換: 導入する目的の官能基に応じてさまざまな試薬。
生成される主な生成物:
プロスタグランジン: 炎症やその他の生理学的プロセスに関与する生物活性脂質。
トロンボキサン: 血小板凝集と血液凝固において役割を果たします。
ロイコトリエン: 免疫応答と炎症に関与しています.
科学的研究の応用
アラキドン酸-d5は、安定同位体標識のために、科学研究で広く使用されています。主な応用には以下が含まれます。
化学: 質量分析法における内部標準として使用され、アラキドン酸とその代謝産物を定量化します.
生物学: 細胞シグナル伝達と膜ダイナミクスにおける役割について研究されています。
作用機序
アラキドン酸-d5は、生物活性脂質メディエーターへの変換によってその効果を発揮します。主な分子標的は、シクロオキシゲナーゼやリポキシゲナーゼなどの酵素であり、これらはプロスタグランジン、トロンボキサン、ロイコトリエンの生成を触媒します。 これらのメディエーターは、炎症、疼痛シグナル伝達、その他の生理学的プロセスにおいて重要な役割を果たします .
類似化合物:
アラキドン酸: 重水素化されていない形態であり、炎症と細胞シグナル伝達における役割について広く研究されています.
エイコサペンタエン酸: 抗炎症作用を持つオメガ-3脂肪酸。
ドコサヘキサエン酸: 脳や目の健康に不可欠な別のオメガ-3脂肪酸。
独自性: アラキドン酸-d5は、重水素標識のために独自であり、安定性を高め、質量分析法研究における正確な定量を可能にします。 これは、アラキドン酸とその代謝産物の正確な測定が重要な研究アプリケーションにおいて貴重なツールになります .
類似化合物との比較
Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.
Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid: Another omega-3 fatty acid, essential for brain and eye health.
Uniqueness: Arachidonic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it a valuable tool in research applications where accurate measurement of arachidonic acid and its metabolites is critical .
特性
IUPAC Name |
(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBAPSDXZZRGB-QHIWQZJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
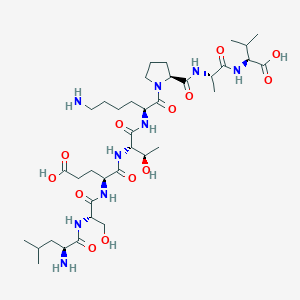
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
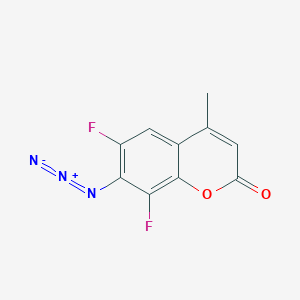

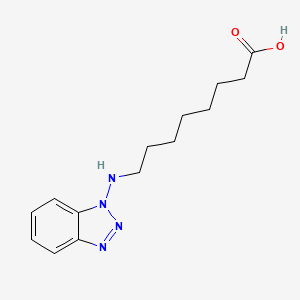

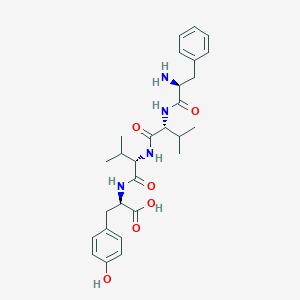
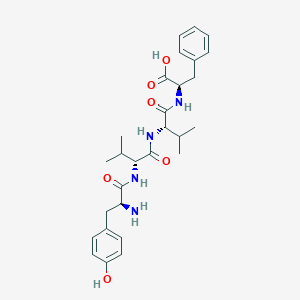
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)
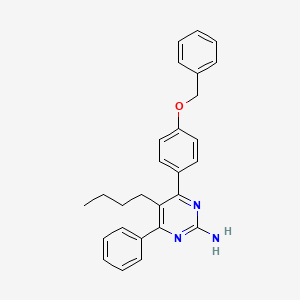
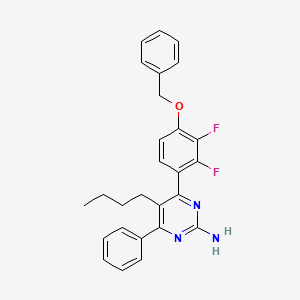
![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)
